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molecular formula C6H12N2S2Si B8556630 2-Methyl-5-[(trimethylsilyl)sulfanyl]-1,3,4-thiadiazole CAS No. 81589-00-6

2-Methyl-5-[(trimethylsilyl)sulfanyl]-1,3,4-thiadiazole

Cat. No. B8556630
M. Wt: 204.4 g/mol
InChI Key: DOOAJZCMASXUKA-UHFFFAOYSA-N
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Patent
US04496720

Procedure details

15 ml (72 mmoles) of hexamethyldisilazane were added to a refluxing mixture of 9.9 g (75 mmoles) of 5-mercapto-2-methyl-1,3,4-thiadiazole, 27 mg (0.15 mmole) of saccharin, 50 ml of acetonitrile and 20 ml of hexamethylphosphoric triamide and after refluxing for 4.5 hours, the calculated amount of ammonia had been evolved. Refluxing was continued for 30 minutes and the mixture containing 5-trimethylsilylthio-2-methyl-1,3,4-thiadiazole was cooled to room temperature and 9.9 ml (80 mmoles) of benzyl bromide were added thereto which raised the temperature to about 50° C. All starting material was consumed within 5 minutes. The acetonitrile was removed by evaporation and 100 ml of ethyl acetate were added to the residue. The solution was poured into 250 ml of water and the aqueous layer was extracted three times with 30 ml of ethyl acetate. The combined organic extracts were washed with a 10% sodium chloride solution, dried, filtered and evaporated to dryness. The solid residue was washed with hexane containing some diethyl ether to obtain 15.91 g (96.4% yield) of 5-benzylthio-2-methyl-1,3,4-thiadiazole melting at 60°-63° C. Crystallization from a mixture of ethyl acetate and petroleum ether (boiling range 40°-60° C.) provided 14.27 g of the pure substance melting at 62.5°-63.5° C.
Quantity
15 mL
Type
reactant
Reaction Step One
Quantity
9.9 g
Type
reactant
Reaction Step One
Quantity
27 mg
Type
catalyst
Reaction Step One
Quantity
20 mL
Type
solvent
Reaction Step One
Quantity
50 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
9.9 mL
Type
reactant
Reaction Step Four

Identifiers

REACTION_CXSMILES
C[Si](C)(C)N[Si](C)(C)C.[SH:10][C:11]1[S:15][C:14]([CH3:16])=[N:13][N:12]=1.N.C[Si](C)(C)SC1SC(C)=NN=1.[CH2:29](Br)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1>S1(C2C(=CC=CC=2)C(=O)N1)(=O)=O.CN(C)P(=O)(N(C)C)N(C)C.C(#N)C>[CH2:29]([S:10][C:11]1[S:15][C:14]([CH3:16])=[N:13][N:12]=1)[C:30]1[CH:35]=[CH:34][CH:33]=[CH:32][CH:31]=1

Inputs

Step One
Name
Quantity
15 mL
Type
reactant
Smiles
C[Si](N[Si](C)(C)C)(C)C
Name
Quantity
9.9 g
Type
reactant
Smiles
SC1=NN=C(S1)C
Name
Quantity
27 mg
Type
catalyst
Smiles
S1(=O)(=O)NC(=O)C2=CC=CC=C12
Name
Quantity
20 mL
Type
solvent
Smiles
CN(P(N(C)C)(N(C)C)=O)C
Name
Quantity
50 mL
Type
solvent
Smiles
C(C)#N
Step Two
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
N
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
C[Si](SC1=NN=C(S1)C)(C)C
Step Four
Name
Quantity
9.9 mL
Type
reactant
Smiles
C(C1=CC=CC=C1)Br

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
after refluxing for 4.5 hours
Duration
4.5 h
TEMPERATURE
Type
TEMPERATURE
Details
Refluxing
TEMPERATURE
Type
TEMPERATURE
Details
which raised the temperature to about 50° C
CUSTOM
Type
CUSTOM
Details
was consumed within 5 minutes
Duration
5 min
CUSTOM
Type
CUSTOM
Details
The acetonitrile was removed by evaporation and 100 ml of ethyl acetate
ADDITION
Type
ADDITION
Details
were added to the residue
ADDITION
Type
ADDITION
Details
The solution was poured into 250 ml of water
EXTRACTION
Type
EXTRACTION
Details
the aqueous layer was extracted three times with 30 ml of ethyl acetate
WASH
Type
WASH
Details
The combined organic extracts were washed with a 10% sodium chloride solution
CUSTOM
Type
CUSTOM
Details
dried
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
evaporated to dryness
WASH
Type
WASH
Details
The solid residue was washed with hexane containing some diethyl ether

Outcomes

Product
Details
Reaction Time
30 min
Name
Type
product
Smiles
C(C1=CC=CC=C1)SC1=NN=C(S1)C
Measurements
Type Value Analysis
AMOUNT: MASS 15.91 g
YIELD: PERCENTYIELD 96.4%
YIELD: CALCULATEDPERCENTYIELD 95.4%

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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